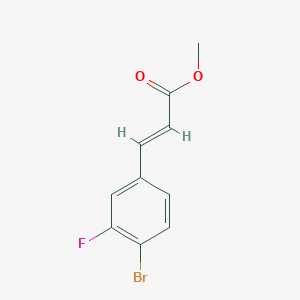

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

[ \text{4-bromo-3-fluorocinnamic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) for aromatic substitution.

Major Products

Epoxides: From oxidation of the alkene group.

Alcohols: From reduction of the ester group.

Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C₁₀H₈BrF O₂

Molecular Weight : 251.07 g/mol

CAS Number : 94790-37-1

The compound features a prop-2-enoate structure with a bromo and fluoro substituent on the phenyl ring, which influences its reactivity and biological interactions.

Organic Synthesis

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : Used to synthesize more complex esters.

- Substitution Reactions : The bromine and fluorine atoms can facilitate electrophilic aromatic substitutions.

This versatility makes it valuable for developing new compounds in research laboratories.

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Key areas of research include:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms such as apoptosis induction.

- Enzyme Inhibition : It has shown promise as an inhibitor of cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's. In vitro studies indicated significant inhibition with IC50 values around 44.41 µM against butyrylcholinesterase (BChE).

Pharmaceutical Applications

Research indicates that this compound may possess therapeutic properties, including:

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some studies suggesting it may modulate inflammatory pathways.

- Analgesic Effects : The compound's ability to interact with pain pathways is being explored, potentially leading to new analgesics.

In Vitro Studies on Enzyme Inhibition

A study demonstrated that this compound exhibited effective inhibition of BChE, with a selectivity index indicating potential therapeutic benefits for enhancing cholinergic transmission without significant side effects associated with acetylcholinesterase inhibition.

Anticancer Activity Evaluation

In cytotoxicity assays against various cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects.

作用機序

The mechanism of action of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The bromo and fluoro substituents can enhance its binding affinity and specificity towards certain molecular targets.

類似化合物との比較

Similar Compounds

Methyl (2E)-3-(4-bromophenyl)prop-2-enoate: Lacks the fluoro substituent.

Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the bromo substituent.

Methyl (2E)-3-phenylprop-2-enoate: Lacks both bromo and fluoro substituents.

Uniqueness

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These substituents can significantly alter the compound’s reactivity, stability, and biological activity compared to its analogs.

生物活性

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate, with the CAS number 1562199-95-4, is an organic compound classified as an ester. Its unique structure, characterized by the presence of both bromo and fluoro substituents on the phenyl ring, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables, case studies, and detailed research findings.

Structural Overview

- Molecular Formula : C10H8BrF O2

- Molar Mass : 259.07 g/mol

- CAS Number : 1562199-95-4

The compound features a propenoate moiety linked to a phenyl ring substituted with bromine and fluorine atoms. These halogen substituents are known to influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 259.07 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Medicinal Chemistry Applications

This compound has been investigated in medicinal chemistry as an intermediate in synthesizing various pharmaceutical compounds. The presence of halogens can enhance the lipophilicity and bioavailability of drug candidates, potentially leading to improved therapeutic efficacy against various diseases.

The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The halogen substituents can affect binding affinity and selectivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds containing bromo and fluoro substituents. For instance:

- Study Findings : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various derivatives.

- Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics like ciprofloxacin.

Antibiofilm Activity

Biofilm formation is a significant concern in chronic infections. Compounds similar to this compound have demonstrated antibiofilm activity against MRSA:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 | 124.432 |

| Enterococcus | 31.108 | 62.216 |

These findings suggest that the compound can disrupt biofilm integrity, potentially enhancing treatment outcomes for infections caused by biofilm-forming bacteria.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines compared to traditional chemotherapeutics, suggesting a favorable therapeutic index.

特性

IUPAC Name |

methyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGIOTJDPBAMSH-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。